molecular formula C19H17NO2 B11835220 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- CAS No. 899-66-1

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-

Cat. No.: B11835220
CAS No.: 899-66-1
M. Wt: 291.3 g/mol
InChI Key: WZLSZRQKQUTFBX-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-
  • 1-{[(4-Halophenyl)imino]methyl}-2-naphthols

Uniqueness

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is unique due to its specific structural features, such as the presence of an ethoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

899-66-1

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO2/c1-2-22-16-10-8-15(9-11-16)20-13-18-17-6-4-3-5-14(17)7-12-19(18)21/h3-13,21H,2H2,1H3

InChI Key

WZLSZRQKQUTFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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